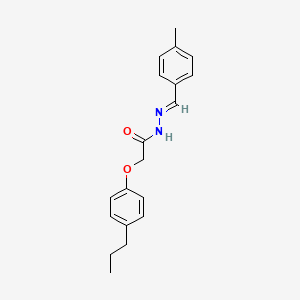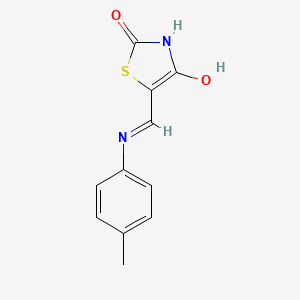
6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid is a synthetic organic compound with the molecular formula C17H12ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in inhibiting fatty acid binding proteins, which has implications for metabolic research and potential therapeutic uses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .
科学的研究の応用
6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly fatty acid binding proteins.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid involves its interaction with specific molecular targets, such as fatty acid binding proteins. By binding to these proteins, the compound can modulate their activity, which in turn affects various metabolic pathways. This interaction is crucial for its potential therapeutic effects in conditions like insulin resistance and atherosclerosis .
類似化合物との比較
Similar Compounds
6-Chloro-2-Methyl-4-Phenyl-Quinoline: Lacks the carboxylic acid group, which affects its reactivity and biological activity.
2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid: Lacks the chlorine atom, which can influence its chemical properties and interactions with proteins
Uniqueness
6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C17H12ClNO2 |
|---|---|
分子量 |
297.7 g/mol |
IUPAC名 |
6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-10/h2-9H,1H3,(H,20,21) |
InChIキー |
DTGFDMHLQGULMA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11988025.png)
![2-chlorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11988035.png)






![4-Ethoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988081.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11988089.png)
![1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B11988091.png)

![4-[(E)-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B11988109.png)
